molecular formula C16H23NO5 B13202159 2-{[(Ethoxycarbonyl)amino](4-methoxyphenyl)methyl}-3-methylbutanoic acid

2-{[(Ethoxycarbonyl)amino](4-methoxyphenyl)methyl}-3-methylbutanoic acid

Cat. No.: B13202159
M. Wt: 309.36 g/mol
InChI Key: MBOBAPDEUFSDCI-UHFFFAOYSA-N
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Description

2-{(Ethoxycarbonyl)aminomethyl}-3-methylbutanoic acid is a compound with a molecular weight of 309.36. It is primarily used in proteomics research . This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a methoxyphenyl group, and a methylbutanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Ethoxycarbonyl)aminomethyl}-3-methylbutanoic acid typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction is known for its mild and functional group-tolerant conditions . The general process involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{(Ethoxycarbonyl)aminomethyl}-3-methylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-{(Ethoxycarbonyl)aminomethyl}-3-methylbutanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{(Ethoxycarbonyl)aminomethyl}-3-methylbutanoic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(Methoxycarbonyl)aminomethyl}-3-methylbutanoic acid
  • 2-{(Ethoxycarbonyl)aminomethyl}-3-methylbutanoic acid

Uniqueness

2-{(Ethoxycarbonyl)aminomethyl}-3-methylbutanoic acid is unique due to the presence of both an ethoxycarbonyl group and a methoxyphenyl group. This combination of functional groups imparts distinct chemical properties, such as solubility and reactivity, which can be advantageous in specific research applications.

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

2-[(ethoxycarbonylamino)-(4-methoxyphenyl)methyl]-3-methylbutanoic acid

InChI

InChI=1S/C16H23NO5/c1-5-22-16(20)17-14(13(10(2)3)15(18)19)11-6-8-12(21-4)9-7-11/h6-10,13-14H,5H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

MBOBAPDEUFSDCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C1=CC=C(C=C1)OC)C(C(C)C)C(=O)O

Origin of Product

United States

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